![molecular formula C16H27ClN2O B14645426 1-[(Decanoylamino)methyl]pyridin-1-ium chloride CAS No. 53502-38-8](/img/structure/B14645426.png)
1-[(Decanoylamino)methyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Decanoylamino)methyl]pyridin-1-ium chloride is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a decanoylamino group attached to the pyridinium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Decanoylamino)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with decanoyl chloride in the presence of a base, followed by quaternization with methyl chloride. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine itself are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions
1-[(Decanoylamino)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium salts.
科学的研究の応用
1-[(Decanoylamino)methyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of 1-[(Decanoylamino)methyl]pyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound with similar properties but lacking the decanoylamino group.
Cetylpyridinium chloride: Another quaternary ammonium compound with broad-spectrum antiseptic properties.
Uniqueness
1-[(Decanoylamino)methyl]pyridin-1-ium chloride is unique due to the presence of the decanoylamino group, which imparts specific lipophilic properties and enhances its interaction with biological membranes. This makes it particularly useful in applications requiring membrane disruption or modulation.
特性
CAS番号 |
53502-38-8 |
|---|---|
分子式 |
C16H27ClN2O |
分子量 |
298.8 g/mol |
IUPAC名 |
N-(pyridin-1-ium-1-ylmethyl)decanamide;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-2-3-4-5-6-7-9-12-16(19)17-15-18-13-10-8-11-14-18;/h8,10-11,13-14H,2-7,9,12,15H2,1H3;1H |
InChIキー |
TWMJFQUFEAZUQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
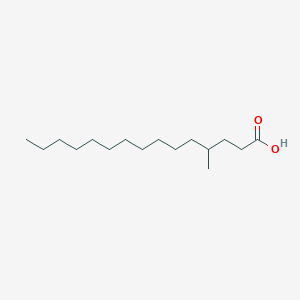

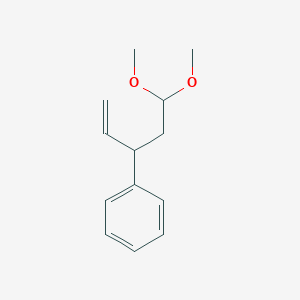
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
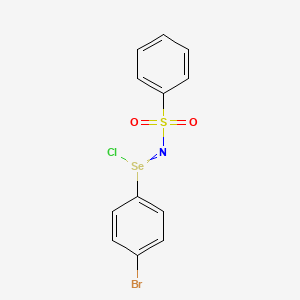
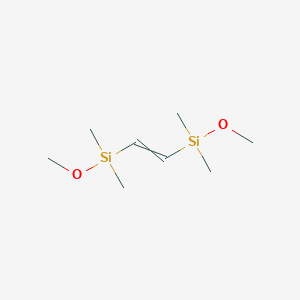
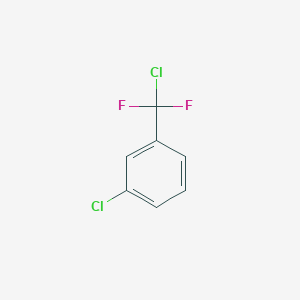

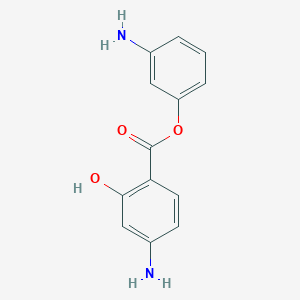
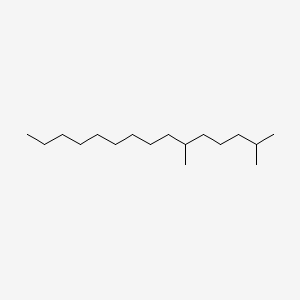
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
